molecular formula C17H24O4 B8710671 Di-tert-butyl 5-methylisophthalate

Di-tert-butyl 5-methylisophthalate

Cat. No.: B8710671
M. Wt: 292.4 g/mol
InChI Key: HXICJOAQNAPAAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Di-tert-butyl 5-methylisophthalate is a diester derivative of isophthalic acid, featuring tert-butyl ester groups at the 1- and 3-positions and a methyl substituent at the 5-position of the benzene ring. This compound is structurally characterized by its bulky tert-butyl groups, which enhance steric hindrance and influence solubility, stability, and reactivity.

Properties

Molecular Formula

C17H24O4

Molecular Weight

292.4 g/mol

IUPAC Name

ditert-butyl 5-methylbenzene-1,3-dicarboxylate

InChI

InChI=1S/C17H24O4/c1-11-8-12(14(18)20-16(2,3)4)10-13(9-11)15(19)21-17(5,6)7/h8-10H,1-7H3

InChI Key

HXICJOAQNAPAAG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)OC(C)(C)C)C(=O)OC(C)(C)C

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares Di-tert-butyl 5-methylisophthalate with key structural analogs, highlighting differences in substituents, physical properties, and applications:

Compound Name CAS Number Substituent (Position) Molecular Formula Molar Mass (g/mol) Key Properties/Applications
Di-tert-butyl 5-aminoisophthalate 167993-12-6 -NH₂ (5) C₁₆H₂₃NO₄ 293.36 Amino group enhances nucleophilicity; used in peptide synthesis
Dimethyl 5-bromoisophthalate Not specified* -Br (5) C₁₀H₉BrO₄ 273.08 Bromine increases molecular weight; potential cross-coupling reagent
Dimethyl 5-hydroxyisophthalate 73505-48-3 -OH (5) C₁₀H₁₀O₆ 226.18 Hydroxy group improves solubility in polar solvents; precursor for coordination polymers
Di-tert-butyl dicarbonate 24424-99-5 -O(C(O)OC(CH₃)₃)₂ C₁₀H₁₈O₅ 218.25 Common Boc-protecting agent; thermally labile
Key Observations:
  • Steric Effects : The tert-butyl groups in this compound confer high solubility in organic solvents and thermal stability compared to smaller esters like dimethyl phthalate ().
  • Reactivity : The methyl substituent at the 5-position likely reduces electrophilicity compared to electron-withdrawing groups (e.g., -Br in dimethyl 5-bromoisophthalate), making it less reactive in substitution reactions .
  • Coordination Chemistry : Analogues like dimethyl 5-hydroxyisophthalate form coordination polymers with metals (e.g., Mn²⁺ in ). The methyl group in this compound may similarly stabilize metal-organic frameworks (MOFs) but with altered geometry due to steric bulk .

Physicochemical Properties

While direct data for this compound are scarce, inferences can be drawn from analogs:

  • Boiling Point: Di-tert-butyl 5-aminoisophthalate has a predicted boiling point of 415°C . The methyl-substituted version may exhibit a slightly lower boiling point due to reduced polarity.
  • Density: Estimated at ~1.10 g/cm³ (similar to Di-tert-butyl 5-aminoisophthalate) .
  • Stability : Tert-butyl esters are prone to acidic hydrolysis but stable under basic conditions, a trait shared with Di-tert-butyl dicarbonate ().

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